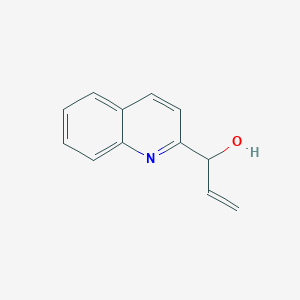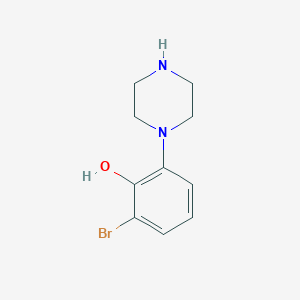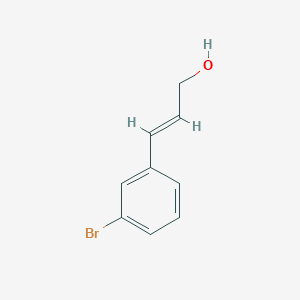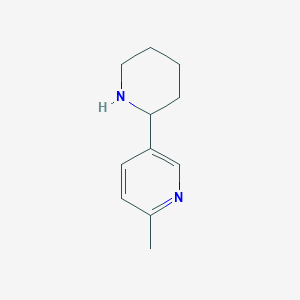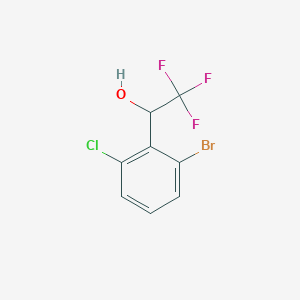
1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with trifluoroacetic acid in the presence of a reducing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like palladium on carbon. The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles like amines or thiols. Common reagents include sodium azide or potassium thiocyanate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-(2-Bromo-6-chlorophenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
2-Bromo-6-chlorophenacyl bromide: This compound shares similar halogenated phenyl structures but differs in its functional groups and reactivity.
1-(2-Bromo-6-chlorophenyl)indolin-2-one: Another related compound with a different core structure, leading to distinct chemical and biological properties.
2-{2-[(2-Bromo-6-chlorophenyl)amino]phenyl}acetic acid: This compound is used as a pharmaceutical impurity standard and has different applications compared to this compound.
Properties
Molecular Formula |
C8H5BrClF3O |
|---|---|
Molecular Weight |
289.47 g/mol |
IUPAC Name |
1-(2-bromo-6-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H |
InChI Key |
DAKMQGVBBKLFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
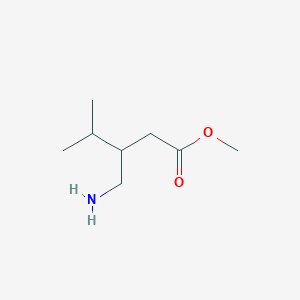
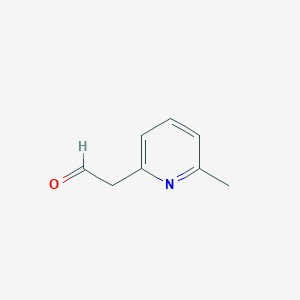
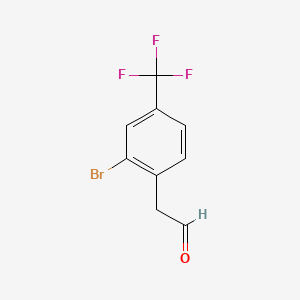
![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
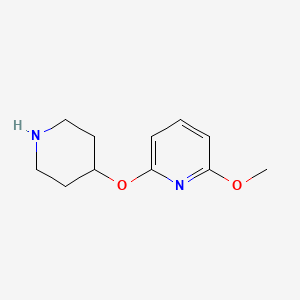
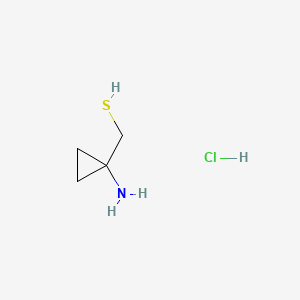
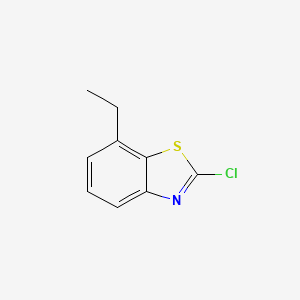
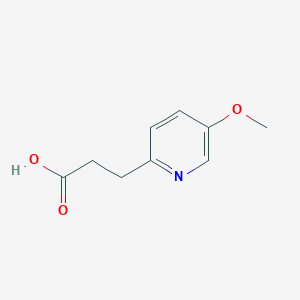
![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)
